Mono-11(Z)-eicosenoin
Description
Mono-11(Z)-eicosenoin (CAS: 62207-88-9) is a monoacylglycerol derived from (11Z)-eicosenoic acid (gondoic acid) and glycerol. Its molecular formula is C₂₃H₄₄O₄, with a molecular weight of 384.6 g/mol . It is supplied as a colorless liquid with an aromatic odor, stored at -20°C in acetone solution. Key physical properties include:
Safety data highlight flammability (NFPA Flam. Liq. 2), acute toxicity (Oral LD₅₀: 3,450 mg/kg in rats), and severe eye irritation (Eye Irrit. 2A) .
Properties
Molecular Formula |
C46H88O8 |
|---|---|
Molecular Weight |
769.2 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl (Z)-icos-11-enoate;2,3-dihydroxypropyl (Z)-icos-11-enoate |
InChI |
InChI=1S/2C23H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h2*9-10,22,24-25H,2-8,11-21H2,1H3/b2*10-9- |
InChI Key |
FGNBBOFVWJJDPM-QZOPMXJLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OCC(CO)O.CCCCCCCC/C=C\CCCCCCCCCC(=O)OC(CO)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCC=CCCCCCCCCCC(=O)OC(CO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 11-Eicosenoate (CAS: 3946-08-5)
- Structure: Methyl ester of (11Z)-eicosenoic acid.
- Molecular formula : C₂₁H₄₀O₂.
- Key differences: Lacks the glycerol backbone present in monoacylglycerols. Lower polarity due to the methyl ester group, enhancing solubility in non-polar solvents. Applications: Used as a reference standard in gas chromatography for lipid profiling .
11(Z)-Eicosenoic Acid (Gondoic Acid) (CAS: 5561-99-9)
- Structure : Free fatty acid with a cis double bond at position 11.
- Molecular formula : C₂₀H₃₈O₂.
- Key differences :
Methyl 11,14-Eicosadienoate (CAS: 1101191-22-3)
- Structure: Methyl ester of (11Z,14Z)-eicosadienoic acid.
- Molecular formula : C₂₁H₃₈O₂.
- Key differences: Contains two double bonds (vs. one in Mono-11(Z)-eicosenoin), leading to lower oxidative stability. Applications: Studied for its role in inflammatory pathways due to diunsaturated structure .
Monoeicosenoin (CAS: 55355-34-5)
- Structure: Structural isomer or purity variant of this compound.
- Molecular formula: C₂₃H₄₄O₄ (identical to this compound).
- Key differences: Not classified as hazardous, unlike this compound, suggesting differences in isomer configuration or purity (≥95% for Cayman’s product vs. 99% for Larodan’s) .
Comparative Data Table
Key Findings
Structural Impact on Function: The glycerol backbone in this compound enhances its amphiphilicity, making it suitable for lipid bilayer studies, whereas methyl esters are more volatile and suited for analytical applications . Double bond position (e.g., 11 vs. 11,14) influences oxidative stability and biological activity .
Safety Profiles: this compound’s hazards (flammability, irritation) contrast with the non-hazardous classification of its isomer Monoeicosenoin, highlighting the importance of structural verification .
Environmental Considerations: this compound is classified as a water hazard (Class 2), requiring strict disposal protocols to prevent groundwater contamination .
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